Lipophilicity (LogP) and Molecular Weight Differentiation from Meta-Isomer and Dimethyl Analog
The para-substituted 4-(diethylcarbamoyl)benzoic acid exhibits a computed XLogP3 of 0.8, which is distinct from related compounds. This value indicates a specific lipophilicity profile that will affect its partitioning in two-phase systems and retention time in reversed-phase HPLC compared to its structural analogs [1]. For instance, the dimethyl analog (4-(dimethylcarbamoyl)benzoic acid) will have a lower LogP and molecular weight, while the meta-isomer (3-(diethylcarbamoyl)benzoic acid) shares the same molecular weight but differs in its molecular topology and potential LogP value, which is known to impact biological activity in isomeric series .
| Evidence Dimension | Computed Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 0.8; MW = 221.25 g/mol [1] |
| Comparator Or Baseline | 4-(dimethylcarbamoyl)benzoic acid (CAS 34231-49-7): MW = 193.20 g/mol . 3-(diethylcarbamoyl)benzoic acid (DCBA, CAS 72236-23-8): MW = 221.25 g/mol [2]. |
| Quantified Difference | Difference in MW vs. dimethyl analog: +28.05 g/mol. Topological difference vs. meta-isomer. |
| Conditions | Computed properties from authoritative chemical databases [1][2]. |
Why This Matters
Differences in lipophilicity and molecular weight directly influence a compound's solubility, membrane permeability, and chromatographic behavior, making the correct isomer essential for reproducible synthetic and analytical methods.
- [1] PubChem. 4-(Diethylcarbamoyl)benzoic acid: Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. 3-((Diethylamino)carbonyl)benzoic acid. National Center for Biotechnology Information. View Source
